[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Overview
Description
The compound [{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a nitrophenyl group, which is often associated with various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a comparative analysis of structures, α1-AR affinity, docking simulations, molecular dynamics, and the distribution of electrostatic potential was performed for a similar compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, one study reported the structure, properties, spectra, suppliers, and links for a similar compound .Scientific Research Applications
Synthetic Chemistry : The compound has been involved in the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. These compounds have potential in various chemical applications due to their unique structural properties (Acharyulu, Dubey, Reddy & Suresh, 2009).
Material Science : In the domain of polymer synthesis, derivatives of this compound have been used in creating polyamides containing uracil and adenine as side groups. These polyamides have applications in materials science due to their unique solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Pharmaceutical Stability Studies : The stability of pharmaceutical substances like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, which is structurally similar to the queried compound, has been studied under various conditions. Such studies are crucial for developing stable pharmaceutical formulations (Gendugov, Glushko, Ozerov & Shcherbakova, 2021).
Antimicrobial Activity : Compounds with structures similar to the queried chemical have shown promising antimicrobial activity. For instance, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial effects (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu & Kaplancıklı, 2016).
Anticancer Research : Some derivatives of this chemical class have been explored for their anticancer activity. The synthesis and structural analysis of these compounds contribute significantly to the field of medicinal chemistry and pharmacology (Sa̧czewski, Bułakowska, Bednarski & Grunert, 2006).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural component of this compound, have been shown to inhibit microtubule synthesis .
Mode of Action
Piperazine derivatives have been reported to inhibit microtubule synthesis, which is critical to a tumor cell’s ability to grow and metastasize . This suggests that the compound may interact with its targets, possibly microtubules, leading to changes in cell growth and proliferation.
Biochemical Pathways
The inhibition of microtubule synthesis can affect various cellular processes, including cell division and intracellular transport .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that the compound may inhibit cell growth and proliferation, particularly in tumor cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-19(14-23(15-20(26)27)16-4-2-1-3-5-16)22-12-10-21(11-13-22)17-6-8-18(9-7-17)24(28)29/h1-9H,10-15H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYCTOFNNAGTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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